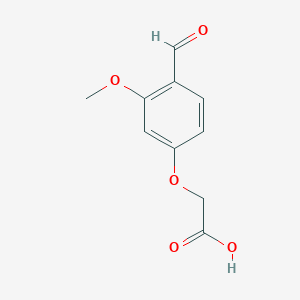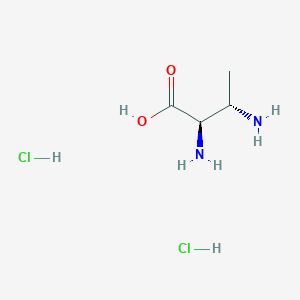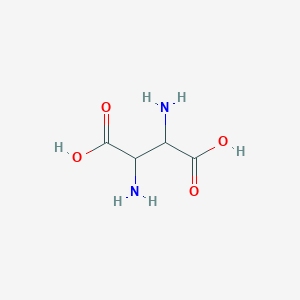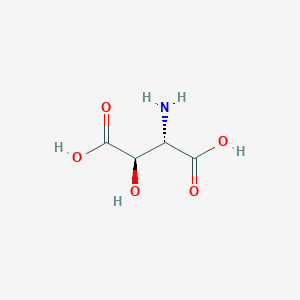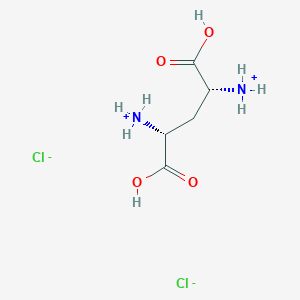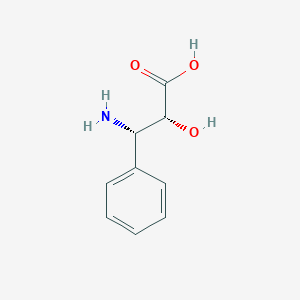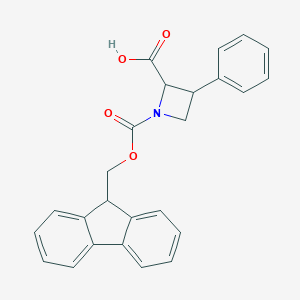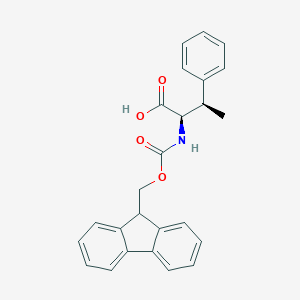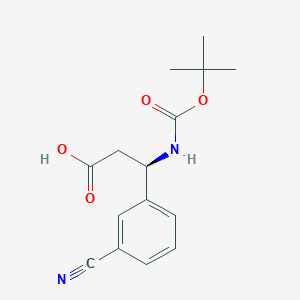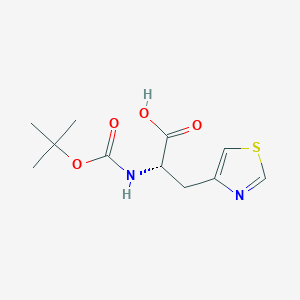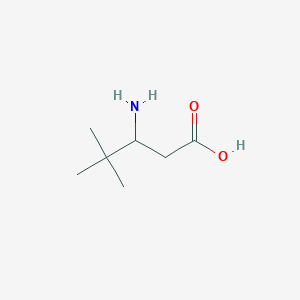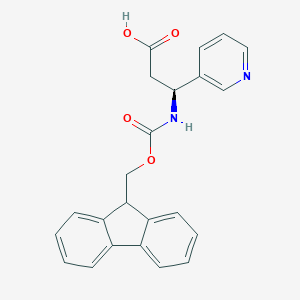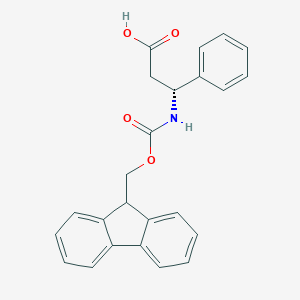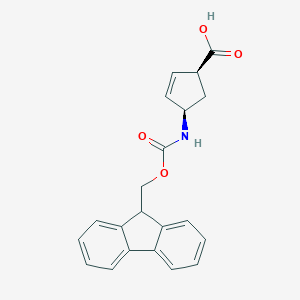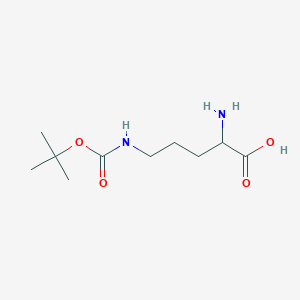
H-Orn(Boc)-OH
Vue d'ensemble
Description
“H-Orn(Boc)-OH” is a chemical compound that is often used in organic synthesis . The “Boc” in its name stands for tert-butyloxycarbonyl, which is a protecting group used in peptide synthesis . This compound is also known as (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as “H-Orn(Boc)-OH”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The molecular formula of “H-Orn(Boc)-OH” is C10H20N2O4, and it has a molecular weight of 232.277 . The exact mass is 232.142303 . The compound has a density of 1.135g/cm3 .
Chemical Reactions Analysis
The Boc group in “H-Orn(Boc)-OH” is stable towards most nucleophiles and bases . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .
Physical And Chemical Properties Analysis
“H-Orn(Boc)-OH” has a boiling point of 401.5±40.0 °C at 760 mmHg . The flash point is 196.6±27.3 °C . The compound has a vapour pressure of 0.0±2.0 mmHg at 25°C , and an index of refraction of 1.486 .
Applications De Recherche Scientifique
The search results instead refer to various applications of horn antennas in fields such as communication and radar systems , and hyperthermia treatment in biomedical applications . There’s also a mention of research on horn fly biology , but this seems unrelated to both “H-Orn(Boc)-OH” and horn antennas.
Hornbooks were educational tools used from medieval times, often to teach the alphabet to children . They consisted of a single-sided alphabet tablet, sometimes including vowel combinations, numerals, or short verse . The term “hornbook” comes from the thin sheet of translucent horn used to protect the lesson sheet .
-
Fire Alarm Systems : Horn strobes are often used in fire alarm systems to alert occupants of a building in case of a fire. They can be set to different tones and volumes, and the strobe light can be set to different candela settings depending on the requirements of the specific application .
-
Industrial Applications : In industrial settings, horn strobes can be used to alert workers of potential hazards or emergencies. For example, they can be used to signal a chemical spill, a machinery malfunction, or a need for evacuation .
-
Public Spaces : In public spaces like shopping malls, airports, and schools, horn strobes can be used to alert the public of emergencies such as fires, severe weather conditions, or security threats .
-
Healthcare Facilities : In healthcare facilities, horn strobes can be used to alert staff and patients of emergencies such as fires or medical emergencies .
-
Residential Buildings : In residential buildings, horn strobes can be used as part of a home security system to alert occupants of potential threats such as break-ins or fires .
-
Transportation Systems : In transportation systems like trains, buses, and airplanes, horn strobes can be used to alert passengers of emergencies such as fires, mechanical failures, or security threats .
Safety And Hazards
“H-Orn(Boc)-OH” can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZMUULAVZVTA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426356 | |
| Record name | N~5~-(tert-Butoxycarbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Orn(Boc)-OH | |
CAS RN |
13650-49-2 | |
| Record name | N~5~-(tert-Butoxycarbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-5-(Boc-amino)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



